Target Selectivity: 8RK64 Exhibits >675-fold Selectivity for UCHL1 over UCHL3
In biochemical assays, 8RK64 demonstrates potent inhibition of UCHL1 with an IC50 of 0.32 µM, but is significantly less active against the closely related enzyme UCHL3, where its IC50 is 216 µM [1]. This results in a >675-fold selectivity window.
| Evidence Dimension | IC50 |
|---|---|
| Target Compound Data | 0.32 µM |
| Comparator Or Baseline | UCHL3 (IC50 = 216 µM) |
| Quantified Difference | >675-fold |
| Conditions | UCHL1 inhibition assay with Ub-Rho-morpholine as substrate |
Why This Matters
This selectivity is critical for experiments aiming to attribute a specific cellular function solely to UCHL1, as confounding effects from UCHL3 inhibition are minimized.
- [1] Kooij, R., Liu, S., Sapmaz, A., Xin, B.-T., Janssen, G. M. C., van Veelen, P. A., ... & Geurink, P. P. (2020). Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos. Journal of the American Chemical Society, 142(39), 16825-16841. View Source
